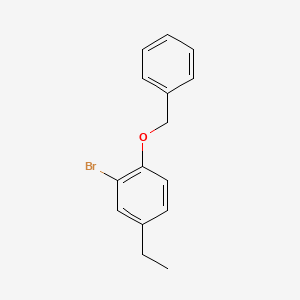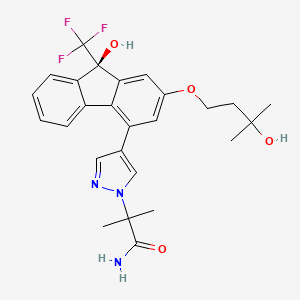
1-(Benzyloxy)-2-bromo-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-bromo-4-ethylbenzene is an organic compound with the molecular formula C15H15BrO. It is characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethyl group. This compound is used in various scientific research fields, including pharmaceuticals, materials science, and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-bromo-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 1-benzyloxy-4-ethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-2-bromo-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenes can be formed.
Oxidation Products: Oxidation of the ethyl group can yield 4’-bromoacetophenone or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-bromo-4-ethylbenzene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzyloxy group activates the benzene ring towards electrophilic attack, facilitating the formation of various substituted products . The bromine atom can also participate in cross-coupling reactions, forming new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
1-Benzyloxy-4-bromo-2-ethyl-5-methoxybenzene: This compound has an additional methoxy group, which alters its reactivity and applications.
1-Bromo-4-ethylbenzene: Lacks the benzyloxy group, making it less reactive in certain substitution reactions.
Uniqueness: 1-(Benzyloxy)-2-bromo-4-ethylbenzene is unique due to the presence of both the benzyloxy and bromine substituents, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various research fields .
Eigenschaften
Molekularformel |
C15H15BrO |
|---|---|
Molekulargewicht |
291.18 g/mol |
IUPAC-Name |
2-bromo-4-ethyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
BZUGSZUDIDWFTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[5-chloro-4-(cyclohexylcarbamoyl)pyrazol-1-yl]benzoate](/img/structure/B8272546.png)

![2-[4'-(Tetrahydro-2-pyranyloxy)butyl]-1.3-propane diamine](/img/structure/B8272559.png)

![1-[2-(2-Pyridyloxy)ethyl]piperazine](/img/structure/B8272568.png)


![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B8272592.png)

![9-Methyl-6h-11-oxa-6,10-diaza-benzo[a]fluoren-5-one](/img/structure/B8272600.png)
![[3-(4-Chloro-2-nitro-phenoxy)-phenyl]-methanol](/img/structure/B8272615.png)


